1H-Inden-1-ol, 1-(trifluoromethyl)-
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Overview
Description
1H-Inden-1-ol, 1-(trifluoromethyl)- is a chemical compound characterized by the presence of an indene ring structure with a hydroxyl group at the first position and a trifluoromethyl group at the same position
Preparation Methods
The synthesis of 1H-Inden-1-ol, 1-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indene derivatives. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions, including the presence of a base and a suitable solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Inden-1-ol, 1-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-ol, 1-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 1-(trifluoromethyl)- involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These interactions can lead to the modulation of biological pathways and processes. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
1H-Inden-1-ol, 1-(trifluoromethyl)- can be compared with other similar compounds such as:
1H-Inden-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Inden-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1H-Inden-1-amine:
The presence of the trifluoromethyl group in 1H-Inden-1-ol, 1-(trifluoromethyl)- makes it unique by enhancing its chemical stability, lipophilicity, and potential biological activity.
Properties
CAS No. |
185255-38-3 |
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Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)inden-1-ol |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-6,14H |
InChI Key |
RBYDZJHBNBKXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2(C(F)(F)F)O |
Origin of Product |
United States |
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